molecular formula C16H15Cl2NO4 B3674622 dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3674622
M. Wt: 356.2 g/mol
InChI Key: FAXHQRQOBHCUOL-UHFFFAOYSA-N
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Description

The compound “dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate” is a derivative of pyridine, which is a basic heterocyclic organic compound. The molecule contains a pyridine ring which is substituted with a 2,4-dichlorophenyl group and two ester groups. The presence of these functional groups could potentially give this compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine and phenyl rings would likely contribute to the stability of the molecule. The dichlorophenyl group may cause the molecule to be non-planar due to steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich pyridine ring and the electron-withdrawing dichlorophenyl group. The ester groups could potentially undergo hydrolysis or other reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar ester groups could affect its solubility, melting point, boiling point, and other properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended for use in materials science or another field, its mechanism of action would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the field in which it’s being used. It could potentially be studied for use in pharmaceuticals, materials science, or other areas .

Properties

IUPAC Name

dimethyl 4-(2,4-dichlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-19-7-11(15(20)22-2)14(12(8-19)16(21)23-3)10-5-4-9(17)6-13(10)18/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXHQRQOBHCUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl 4-(2,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

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